1,4-Dichloro-2-fluoromethyl-3,5,6-trifluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dichloro-2-fluoromethyl-3,5,6-trifluorobenzene is an organic compound with the molecular formula C7H2Cl2F4 It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-fluoromethyl-3,5,6-trifluorobenzene typically involves the halogenation of a benzene derivative. One common method is the fluorination of 1,4-dichloro-3,5,6-trifluorobenzene using a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes chlorination and fluorination steps, followed by purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2-fluoromethyl-3,5,6-trifluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles or electrophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield hydroxylated derivatives, while oxidation with KMnO4 can produce carboxylated products.
Scientific Research Applications
1,4-Dichloro-2-fluoromethyl-3,5,6-trifluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-fluoromethyl-3,5,6-trifluorobenzene involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trichloro-2,4,6-trifluorobenzene: This compound has a similar structure but with different substitution patterns.
2,4-Dichloro-1,3,5-trifluorobenzene: Another closely related compound with different positions of chlorine and fluorine atoms.
Uniqueness
1,4-Dichloro-2-fluoromethyl-3,5,6-trifluorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where specific reactivity and stability are required.
Properties
Molecular Formula |
C7H2Cl2F4 |
---|---|
Molecular Weight |
232.99 g/mol |
IUPAC Name |
1,4-dichloro-2,3,5-trifluoro-6-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H2Cl2F4/c8-3-2(1-10)5(11)4(9)7(13)6(3)12/h1H2 |
InChI Key |
ZFWSZFSNIJRNJJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Cl)F)F)Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.